ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25 g/mol . This compound is characterized by the presence of an isothiocyanate group attached to a pyrrole ring, which is further substituted with an ethyl ester and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 5-methyl-1H-pyrrole-2-carboxylate with thiophosgene or other isothiocyanate precursors under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although detailed reaction conditions and products are not extensively documented.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to modifications that can alter protein function and activity . This reactivity is the basis for its potential therapeutic effects and its use in biochemical studies.
Comparison with Similar Compounds
Ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate can be compared with other isothiocyanate-containing compounds such as:
Phenyl isothiocyanate: Known for its use in peptide synthesis and as a reagent in organic chemistry.
Allyl isothiocyanate: Found in mustard oil and studied for its antimicrobial properties.
Methyl isothiocyanate: Used as a soil fumigant and in the synthesis of pesticides.
The uniqueness of this compound lies in its pyrrole ring structure, which imparts distinct chemical properties and reactivity compared to other isothiocyanates .
Properties
IUPAC Name |
ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-9(12)8-7(10-5-14)4-6(2)11-8/h4,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGBZGBMUGCDPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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